An In-depth Technical Guide to a K-Ras Inhibitor: A Case Study of Sotorasib (AMG 510)
An In-depth Technical Guide to a K-Ras Inhibitor: A Case Study of Sotorasib (AMG 510)
Disclaimer: Initial searches for a chemical entity named "K-Ras-IN-2" did not yield any publicly available information. This suggests that "K-Ras-IN-2" may be a placeholder, an internal compound designation not yet in the public domain, or a misnomer. To fulfill the core requirements of your request for a detailed technical guide on a K-Ras inhibitor, this document provides a comprehensive overview of Sotorasib (AMG 510) , the first FDA-approved inhibitor of KRAS G12C. Sotorasib serves as a well-documented and clinically relevant example for researchers, scientists, and drug development professionals.
Introduction to K-Ras and the Significance of Sotorasib
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This process regulates critical cellular functions, including proliferation, differentiation, and survival.[2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to a constitutively active protein that promotes uncontrolled cell growth.[3][4] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets on its surface.
The discovery of a cryptic groove in the switch-II region of the KRAS G12C mutant protein was a landmark achievement, paving the way for the development of targeted inhibitors.[3][5] Sotorasib (AMG 510) is a first-in-class, orally bioavailable, and irreversible inhibitor of KRAS G12C.[3][6] Its development and subsequent approval by the FDA in May 2021 for the treatment of patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) marked a new era in precision oncology.[3][7]
Chemical Structure and Properties of Sotorasib
Sotorasib is a complex heterocyclic molecule designed for high affinity and specificity to the KRAS G12C mutant protein.[8]
| Property | Value |
| IUPAC Name | 6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one[8] |
| Chemical Formula | C₃₀H₃₀F₂N₆O₃[9] |
| Molecular Weight | 560.6 g/mol [8] |
| CAS Number | 2296729-00-3[3] |
| SMILES | C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C[8] |
| Solubility | 1.3 mg/mL at pH 1.2, 0.03 mg/mL at pH 6.8[8] |
| pKa | 8.06, 4.56[8] |
Mechanism of Action
Sotorasib functions by covalently and irreversibly binding to the mutant cysteine residue at position 12 of the KRAS protein (G12C).[10] This interaction occurs within the switch-II pocket, which is accessible only when KRAS G12C is in its inactive, GDP-bound state.[5][9] By forming this covalent bond, sotorasib locks the KRAS G12C protein in its inactive conformation, preventing the exchange of GDP for GTP.[4][10] This, in turn, blocks the activation of downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK), thereby inhibiting cancer cell proliferation and promoting apoptosis.[3][6][7]
Preclinical and Clinical Efficacy
Sotorasib has demonstrated significant anti-tumor activity in both preclinical models and clinical trials.
Preclinical Data
In preclinical studies, sotorasib has shown potent and selective inhibition of KRAS G12C-mutant cell lines.
| Assay Type | Cell Lines | Endpoint | Result (IC₅₀/GI₅₀) |
| Cell Viability | Various KRAS G12C cell lines | IC₅₀ | 0.004 µM to 0.032 µM[7] |
| Cell Proliferation | NCI-H358, NCI-H23, SW837 | GI₅₀ | ~0.1–0.5 µM[9] |
| p-ERK Inhibition | KRAS G12C-mutant NSCLC cells | IC₅₀ | 68 nM |
Clinical Trial Data (CodeBreaK 100)
The CodeBreaK 100 trial was a pivotal phase 1/2 study that evaluated the safety and efficacy of sotorasib in patients with KRAS G12C-mutated solid tumors.[11][12]
| Parameter | NSCLC Cohort (Phase 2)[11][13] | Colorectal Cancer Cohort (Phase 1)[14] |
| Objective Response Rate (ORR) | 37.1% | 7.1% |
| Disease Control Rate (DCR) | 80.6% | 73.8% |
| Median Progression-Free Survival (PFS) | 6.8 months | 4.0 months |
| Median Duration of Response (DoR) | 11.1 months | 6.9 months |
Experimental Protocols
The characterization of KRAS inhibitors like sotorasib involves a suite of biochemical and cell-based assays.
Biochemical Assays
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Homogeneous Time-Resolved Fluorescence (HTRF) Nucleotide Exchange Assay: This assay is used to identify compounds that prevent the exchange of fluorescently labeled GDP for GTP on the KRAS protein, often mediated by the guanine nucleotide exchange factor SOS1.[2][15] The assay monitors the increase in HTRF signal upon GTP binding to KRAS.
-
Surface Plasmon Resonance (SPR): SPR is employed to measure the binding kinetics (kₒₙ and kₒff) and affinity (K₋) of the inhibitor to the KRAS protein in real-time.
-
NanoBRET™ Target Engagement Assay: This cell-based assay determines the direct binding of the compound to the KRAS protein within living cells, providing a more physiologically relevant measure of target engagement.[15]
Cell-Based Assays
-
Cell Viability/Proliferation Assays: Standard assays such as CellTiter-Glo® are used to assess the effect of the inhibitor on the viability and proliferation of cancer cell lines harboring the KRAS G12C mutation versus wild-type or other mutant KRAS cell lines.[7]
-
Western Blotting for Phospho-ERK: The inhibition of the MAPK pathway is a key indicator of sotorasib's activity. Western blotting is used to measure the levels of phosphorylated ERK (p-ERK), a downstream effector of KRAS, in cell lysates after treatment with the inhibitor.[9]
-
3D Spheroid Cultures: To better mimic the tumor microenvironment, cancer cells are grown in 3D spheroid cultures. The effect of the inhibitor on the growth and viability of these spheroids is then assessed.[15]
In Vivo Studies
-
Xenograft and Syngeneic Mouse Models: Human cancer cell lines with the KRAS G12C mutation are implanted into immunocompromised or immunocompetent mice, respectively. The mice are then treated with the inhibitor (e.g., via oral gavage), and tumor growth is monitored over time to assess efficacy.[9]
Resistance Mechanisms
Despite the initial success of sotorasib, acquired resistance can emerge. Mechanisms of resistance can include:
-
Upstream Reactivation: Mutations or amplification of receptor tyrosine kinases (RTKs) such as EGFR or FGFR.[7]
-
Downstream Mutations: Alterations in genes downstream of KRAS in the MAPK pathway, such as BRAF or MEK.[7]
-
Bypass Mechanisms: Activation of parallel signaling pathways, such as the PI3K-AKT pathway, through mutations in genes like PTEN or PIK3CA.[7]
-
Histological Transformation: Changes in the tumor cell type, for example, from lung adenocarcinoma to squamous cell carcinoma.
Conclusion
Sotorasib represents a major breakthrough in the treatment of KRAS G12C-mutated cancers, validating KRAS as a druggable target. This technical guide provides an overview of its chemical properties, mechanism of action, efficacy data, and the experimental approaches used for its characterization. Understanding these aspects is crucial for the ongoing development of next-generation KRAS inhibitors and for devising strategies to overcome resistance. The journey to effectively target all KRAS-mutant cancers is still underway, but the success of sotorasib has provided a powerful roadmap for future research and drug development in this critical area of oncology.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 4. Bioinformatics and Experimental Validation for Identifying Biomarkers Associated with AMG510 (Sotorasib) Resistance in KRASG12C-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 11. targetedonc.com [targetedonc.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. amgen.com [amgen.com]
- 14. KRAS inhibitor sotorasib appears safe, achieves durable clinical benefit in early trial | MD Anderson Cancer Center [mdanderson.org]
- 15. reactionbiology.com [reactionbiology.com]
